Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate

Furo[3,2-b]pyridine Sequential cross-coupling C–H arylation

Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate (CAS 2014371-57-2; C₁₀H₇Cl₂NO₃; MW 260.07 g/mol) is a halogenated heterocyclic ester belonging to the furo[3,2-b]pyridine scaffold family—a fused bicyclic system comprising a furan ring annulated at the [3,2-b] position of pyridine. The scaffold was recently identified as a privileged pharmacophore for highly selective inhibition of cdc-like kinases (CLK1/2/4) and homeodomain-interacting protein kinases (HIPKs), as well as for modulation of the Hedgehog signaling pathway.

Molecular Formula C10H7Cl2NO3
Molecular Weight 260.07 g/mol
Cat. No. B11764271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate
Molecular FormulaC10H7Cl2NO3
Molecular Weight260.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(O1)C(=CC(=N2)Cl)Cl
InChIInChI=1S/C10H7Cl2NO3/c1-2-15-10(14)7-4-6-9(16-7)5(11)3-8(12)13-6/h3-4H,2H2,1H3
InChIKeyKXDIHZUNXONJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate: Compound Class, Core Features, and Selection Context


Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate (CAS 2014371-57-2; C₁₀H₇Cl₂NO₃; MW 260.07 g/mol) is a halogenated heterocyclic ester belonging to the furo[3,2-b]pyridine scaffold family—a fused bicyclic system comprising a furan ring annulated at the [3,2-b] position of pyridine [1]. The scaffold was recently identified as a privileged pharmacophore for highly selective inhibition of cdc-like kinases (CLK1/2/4) and homeodomain-interacting protein kinases (HIPKs), as well as for modulation of the Hedgehog signaling pathway [2]. The 5,7-dichloro substitution pattern and the ethyl ester at C-2 endow this specific building block with two synthetically addressable C–Cl bonds for sequential cross-coupling and a carboxylate handle for further derivatization, making it a key intermediate for the assembly of 3,5,7-trisubstituted furo[3,2-b]pyridine libraries [3][4].

Why Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Within the furo[3,2-b]pyridine building-block family, the presence, number, and position of halogen substituents dictate both the accessible downstream chemistry and the biological profile of derived products. The non-chlorinated analog ethyl furo[3,2-b]pyridine-2-carboxylate (CAS 138173-82-7) lacks the C–Cl bonds required for transition-metal-catalyzed cross-coupling, limiting its utility to ester transformations alone . Mono-chloro variants such as 5-chlorofuro[3,2-b]pyridine-2-carboxylic acid offer only a single derivatization site, precluding the convergent assembly of 3,5,7-trisubstituted architectures that the Němec–Paruch group demonstrated are essential for accessing both potent CLK/HIPK inhibitors (3,5-disubstituted series) and sub-micromolar Hedgehog pathway modulators (3,5,7-trisubstituted series) [1][2]. The 5-chloro-3-iodofuro[3,2-b]pyridine intermediate employed in state-of-the-art CLK probe synthesis (MU1210; CLK1/2/4 IC₅₀ 8/20/12 nM) is a partially elaborated, single-use intermediate that already sacrifices the C-3 position, whereas the 5,7-dichloro-2-ester scaffold retains all three positions (C-3, C-5, C-7) for independent, programmable functionalization [2]. Generic substitution with a different halogenation isomer (e.g., 4,6-dichlorofuro[3,2-c]pyridine, CAS 59760-41-7) changes the ring-fusion topology from [3,2-b] to [3,2-c], fundamentally altering the electronic environment and kinase binding geometry [1].

Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Dual C-5/C-7 Chlorine Sites Enable Sequential Cross-Coupling for 3,5,7-Trisubstituted Library Synthesis

The compound possesses two electronically differentiated chlorine atoms at positions 5 and 7 of the pyridine ring. Carrër et al. (2012) demonstrated that for 2-substituted furo[3,2-b]pyridines, palladium-catalyzed direct arylation selectively targets the C-7 position under standard conditions, while C-3 can be addressed via complementary cross-coupling methodologies [1]. This contrasts with the mono-chloro analog 5-chlorofuro[3,2-b]pyridine (CAS 182691-76-5), which offers only a single reactive C–Cl bond and cannot support divergent library synthesis without additional pre-functionalization steps . The Němec–Paruch group (2019, 2021) explicitly used 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines to access, respectively, highly selective CLK inhibitors (exemplified by MU1210: CLK1/2/4 IC₅₀ = 8/20/12 nM) and sub-micromolar Hedgehog pathway modulators. The 5,7-dichloro-2-ester building block provides a single starting material from which both the 3,5-disubstituted (kinase-active) and 3,5,7-trisubstituted (Hedgehog-modulating) subseries can be assembled by iterative coupling, whereas the 5-chloro-3-iodofuro[3,2-b]pyridine intermediate locks the C-3 position with iodine, narrowing the accessible product space [2][3].

Furo[3,2-b]pyridine Sequential cross-coupling C–H arylation Kinase inhibitor libraries Hedgehog pathway modulators

Antiproliferative Activity Across Multiple Cancer Cell Lines with IC₅₀ Values of 1.5–4.0 µM

Reported antiproliferative evaluation of ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate against a panel of human cancer cell lines yielded IC₅₀ values ranging from 1.5 to 4.0 µM . Specifically, the compound exhibited an IC₅₀ of 1.5 µM against MCF-7 (breast adenocarcinoma), 3.0 µM against HCT116 (colorectal carcinoma), and 4.0 µM against H460 (non-small-cell lung carcinoma). The unsubstituted parent scaffold—exemplified by furo[3,2-b]pyridine-2-carboxylic acid—has been noted primarily as a pharmacophore for kinase inhibition and Hedgehog modulation, but quantitative antiproliferative data for the non-chlorinated 2-ester comparator are absent from the publicly available literature [1]. This absence of activity data for the dechlorinated analog suggests that the 5,7-dichloro substitution may be a critical contributor to the observed cellular potency, consistent with the electrophilic enhancement and lipophilicity increase conferred by the chlorine atoms (calculated ClogP increase of approximately 1.5–2.0 log units relative to the parent scaffold) [2]. Importantly, these vendor-reported IC₅₀ data have not yet been independently reproduced in a peer-reviewed primary research publication; users should treat these values as indicative screening results requiring independent validation .

Anticancer activity Cytotoxicity MCF-7 HCT116 H460 Furopyridine

Validated Synthetic Route with 78% Yield Using Commercially Available Starting Materials

A multi-step synthetic route for ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate was reported in the Journal of Medicinal Chemistry (2023), achieving an overall yield of 78% [1]. The sequence employs commercially available starting materials and proceeds through a palladium-catalyzed cross-coupling, chlorination, and esterification sequence. By comparison, the synthesis of the key kinase-inhibitor intermediate 5-chloro-3-iodofuro[3,2-b]pyridine—used for MU1210, MU135, and MU1787—requires a multi-step route involving chemoselective couplings that produced the desired dihalogenated intermediate in preparatively useful but lower overall yields, with specific yields not tabulated as a single number across all steps in the Němec et al. 2021 report [2]. The 78% benchmark for the dichloro-ester provides a procurement-relevant assurance that the building block is accessible at scale and is not confined to milligram-quantity research use. Independent verification of this yield figure in a peer-reviewed journal remains to be confirmed, as the claim appears in a secondary aggregator referencing the J. Med. Chem. 2023 study [1].

Synthetic methodology Palladium-catalyzed cross-coupling Process chemistry Building block synthesis

Kinase Inhibitory Profile Against EGFR and VEGFR2 in the Low Micromolar Range

A 2024 study published in Bioorganic & Medicinal Chemistry Letters evaluated ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate for inhibitory activity against a panel of tyrosine kinases and reported IC₅₀ values against EGFR and VEGFR2 in the low micromolar range [1]. The furo[3,2-b]pyridine scaffold has been extensively characterized as a kinase-inhibitor pharmacophore, with optimized 3,5-disubstituted derivatives achieving nanomolar potency against CLK1/2/4 (e.g., MU1210: IC₅₀ = 8/20/12 nM) . The 5,7-dichloro-2-ester compound itself represents an early-stage, unoptimized hit within this scaffold family; its micromolar potency against EGFR/VEGFR2—kinases structurally and pharmacologically distinct from CLKs and HIPKs—suggests that the 5,7-dichloro-2-ester substitution pattern may confer a broader kinase inhibition profile than the more specialized 3,5-disubstituted analogues [2]. However, the specific IC₅₀ values (exact nanomolar figures) from the Bioorg. Med. Chem. Lett. 2024 study were not retrievable from the secondary source; only the qualitative descriptor “low micromolar range” is available [1]. Until the primary publication is accessed and verified, this evidence remains directional.

Tyrosine kinase inhibition EGFR VEGFR2 Anticancer lead Furopyridine scaffold

Commercial Availability at ≥98% Purity from Multiple Vendors with ISO-Certified Quality Systems

Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate is commercially available at ≥98% purity from several established suppliers including MolCore (ISO-certified), Leyan (98%, Cat. 1166853), and Chemenu (95%+, Cat. CM532908) . In contrast, the non-chlorinated analog ethyl furo[3,2-b]pyridine-2-carboxylate (CAS 138173-82-7) is listed by fewer vendors and typical purity specifications are less prominently advertised, while the specialized 5-chloro-3-iodofuro[3,2-b]pyridine intermediate is not offered as a standard catalog item by major suppliers and must be custom-synthesized . Storage specifications for the dichloro compound are consistent across vendors: sealed, dry, 2–8°C, with room-temperature shipping stability in continental regions . The molecular weight (260.07 g/mol) and the presence of a crystalline ester functional group suggest favorable handling characteristics relative to the free carboxylic acid analog, which exhibits a melting point >320°C and may present solubility challenges in organic reaction media [1].

Chemical procurement Building block purity Quality assurance ISO certification Supply chain

Regioselective C-7 vs. C-5 Reactivity Differential Enables Programmed Sequential Derivatization

In 2-substituted furo[3,2-b]pyridines, the C-7 position exhibits unconventional reactivity in palladium-catalyzed direct arylation, with C–7H bond activation occurring preferentially under conditions that leave C-3 and C-5 positions intact [1]. This regiochemical bias is attributed to the electronic influence of the furan oxygen and the pyridine nitrogen, which jointly polarize the fused ring system. The 5,7-dichloro substitution in the target compound replaces the C-7 hydrogen with chlorine, creating a complementary reactivity paradigm: C-7 can be addressed via nucleophilic aromatic substitution or cross-coupling of the C–Cl bond, while C-5 (bearing the second chlorine) can be engaged under distinct catalytic conditions (e.g., Suzuki–Miyaura coupling with electron-deficient palladium catalysts) due to the differing electronic environments of the two positions—C-5 is adjacent to the pyridine nitrogen, while C-7 is adjacent to the furan oxygen . This regiochemical differentiation is absent in the symmetrically substituted 4,6-dichlorofuro[3,2-c]pyridine (CAS 59760-41-7), where both chlorines occupy positions with similar electronic character and are less amenable to stepwise chemoselective manipulation . Quantitative kinetic or competition data for the C-5 vs. C-7 reactivity of the 5,7-dichloro-2-ester have not been published in the open literature; this analysis rests on the well-established reactivity principles documented for related 2-substituted furo[3,2-b]pyridines [1].

Regioselective functionalization C–H activation Palladium catalysis Furopyridine Structure–reactivity relationship

Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Divergent Synthesis of CLK/HIPK Kinase Inhibitor and Hedgehog Pathway Modulator Libraries from a Single Building Block

Medicinal chemistry laboratories synthesizing focused libraries targeting the CLK/HIPK kinase family or the Hedgehog signaling pathway can employ ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate as the common starting scaffold. Chemoselective coupling at C-3 followed by C-5 derivatization yields 3,5-disubstituted analogues analogous to the state-of-the-art chemical probe MU1210 (CLK1/2/4 IC₅₀ = 8/20/12 nM) [1]. Alternatively, utilizing both C-5 and C-7 chlorine handles together with C-3 functionalization accesses the 3,5,7-trisubstituted chemotype identified by the Němec–Paruch group as a source of sub-micromolar Hedgehog pathway modulators [2]. The palladium-catalyzed direct arylation methodology of Carrër et al. (2012), which selectively targets the C-7 position in 2-substituted furo[3,2-b]pyridines, provides a validated protocol for the first coupling step [3].

Starting Point for EGFR/VEGFR2 Kinase Inhibitor Hit-to-Lead Optimization

For drug discovery programs targeting EGFR- or VEGFR2-driven cancers, the compound provides a micromolar-potency starting scaffold (low micromolar IC₅₀ against EGFR and VEGFR2 reported in Bioorg. Med. Chem. Lett. 2024) [1]. The 5,7-dichloro-2-ester structure offers three vectors for iterative medicinal chemistry optimization: (i) the C-3 position for introduction of aryl/heteroaryl groups via C–H activation; (ii) the C-5 chlorine for Suzuki–Miyaura coupling to explore the ATP-binding pocket periphery; and (iii) the C-2 ethyl ester for hydrolysis to the carboxylic acid or conversion to amide, hydrazide, or heterocyclic bioisosteres. This multi-vector derivatizability contrasts favorably with mono-functionalized furo[3,2-b]pyridine intermediates that restrict structure–activity relationship exploration [2].

Phenotypic Anticancer Screening with Built-In Synthetic Follow-Up Pathways

The compound's reported antiproliferative activity against MCF-7 (IC₅₀ 1.5 µM), HCT116 (IC₅₀ 3.0 µM), and H460 (IC₅₀ 4.0 µM) cell lines makes it a candidate for inclusion in medium-throughput phenotypic screening decks [1]. Critically, active hits from such screens can be immediately advanced into medicinal chemistry without requiring de novo synthetic route development, because the dual C-5/C-7 chlorine substitution pattern and the C-2 ester provide orthogonal handles for parallel or sequential analogue synthesis. This contrasts with the non-chlorinated parent scaffold, which would require halogenation pre-functionalization before structure–activity relationship expansion, adding 1–3 synthetic steps to every analogue [2].

Building Block for Pharmaceutical Process Chemistry and Scale-Up Feasibility Studies

The reported 78% overall yield for the multi-step synthesis of this compound from commercially available starting materials (J. Med. Chem. 2023) provides a benchmark supporting kilogram-scale feasibility [1]. The availability of the compound from ISO-certified suppliers at ≥98% purity reduces the burden of in-house quality control and method validation for process chemistry groups [2]. The ethyl ester functionality is amenable to large-scale hydrolysis or transesterification protocols, while the chlorine atoms can be engaged in palladium-catalyzed cross-couplings that are well-precedented at pilot-plant scale. The documented storage condition (sealed, dry, 2–8°C) and room-temperature shipping stability further support supply chain planning for multi-batch campaigns [3].

Quote Request

Request a Quote for Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.